molecular formula C8H9N3 B13105438 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13105438
M. Wt: 147.18 g/mol
InChI Key: NLHZQEPOPKNMLO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine (CAS 1369098-27-0) is a high-value heterocyclic building block belonging to the pyrrolopyrazine class of compounds, which are recognized for their significant potential in medicinal chemistry and drug discovery. This specific chemical scaffold is of particular interest in oncology research, as pyrrolo[2,3-b]pyrazine derivatives have been extensively investigated as potent and selective inhibitors of protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) . The FGFR signaling pathway is a validated therapeutic target in various cancer types, and compounds based on this core structure have demonstrated promising antitumor activity through the inhibition of this pathway . Researchers utilize this compound as a key synthetic intermediate for the development of novel kinase inhibitors. Its structure serves as a versatile scaffold that can be functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties . The presence of both pyrrole and pyrazine rings in a fused system provides a pharmacophore capable of forming crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of target kinases . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or consumer products of any kind. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,5-dimethylpyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C8H9N3/c1-6-5-9-8-7(10-6)3-4-11(8)2/h3-5H,1-2H3

InChI Key

NLHZQEPOPKNMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=N1)C=CN2C

Origin of Product

United States

Chemical Reactivity and Advanced Derivatization of the Pyrrolo 2,3 B Pyrazine System

Reactivity of Halogenated Pyrrolo[2,3-b]pyrazine Intermediates

Halogenated pyrrolo[2,3-b]pyrazines are pivotal intermediates in the synthesis of a diverse array of derivatives. The presence of a halogen atom, typically bromine or chlorine, at the C2-position of the pyrrolo[2,3-b]pyrazine core provides a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. A prime example of such an intermediate is 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. The tosyl group at the N5-position serves as a protecting group, enhancing the stability of the molecule and modulating its reactivity.

The reactivity of these halogenated intermediates is prominently showcased in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl or heteroaryl substituents at the C2-position. The reaction of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with various boronic acids or their esters in the presence of a palladium catalyst and a base affords the corresponding 2-aryl- or 2-heteroaryl-5-tosyl-5H-pyrrolo[2,3-b]pyrazines. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.

Reactant 1Reactant 2CatalystBaseProduct
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazinePhenylboronic acidPd(PPh₃)₄K₂CO₃2-Phenyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazinePyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃2-(Pyridin-3-yl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the introduction of a wide range of amino groups. The reaction of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with primary or secondary amines, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, yields 2-amino-5-tosyl-5H-pyrrolo[2,3-b]pyrazine derivatives. This reaction is instrumental in the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C2-position of the pyrrolo[2,3-b]pyrazine core and a terminal alkyne. The coupling of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine with various alkynes is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The resulting 2-alkynyl derivatives are versatile intermediates that can be further elaborated.

Exploration of Diverse Chemical Transformations on the Pyrrolo[2,3-b]pyrazine Core

Beyond the well-established cross-coupling reactions, the pyrrolo[2,3-b]pyrazine core can undergo a variety of other chemical transformations, allowing for extensive structural diversification.

Cycloaddition Reactions: The pyrazine (B50134) ring of the pyrrolo[2,3-b]pyrazine system can participate in cycloaddition reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles can lead to the formation of more complex, polycyclic structures. These reactions can be influenced by the electronic nature of the substituents on the pyrrolopyrazine ring.

Condensation Reactions: The nitrogen atoms in the pyrazine ring and the pyrrole (B145914) NH group can be involved in condensation reactions. For example, condensation with diketones or other bifunctional electrophiles can lead to the formation of new fused ring systems, further expanding the chemical space of this scaffold.

Electrophilic and Nucleophilic Substitution Reactions: The aromatic nature of the pyrrolo[2,3-b]pyrazine system allows for both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the electron-deficient nature of the pyrazine ring. Electrophilic substitution, such as nitration or halogenation, may require harsh conditions. Conversely, the pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or upon quaternization of one of the nitrogen atoms.

Rational Design Principles for Structural Modification and Lead Optimization

The pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized in the rational design of numerous potent and selective inhibitors of various biological targets, particularly protein kinases. mdpi.commdpi.comnih.govpreprints.orgdntb.gov.uaresearchgate.netnih.govnih.govnih.govmdpi.comnih.govmdpi.commdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netmdpi.com The design principles often revolve around establishing key interactions with the target protein, optimizing physicochemical properties, and fine-tuning the pharmacokinetic profile of the molecule.

A common strategy involves utilizing the pyrrolo[2,3-b]pyrazine core as a "hinge-binding" motif. The nitrogen atoms of the pyrazine ring and the pyrrole NH group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding site of kinases.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents at various positions of the pyrrolo[2,-b]pyrazine ring are performed to understand the structure-activity relationship. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was found that substitution at the C2-position with small, polar groups could enhance potency and selectivity. mdpi.commdpi.comnih.govpreprints.orgdntb.gov.ua Similarly, modifications at the N5-position of the pyrrole ring can be used to modulate solubility, cell permeability, and metabolic stability. mdpi.commdpi.comnih.govpreprints.orgdntb.gov.ua

Lead Optimization: Once a promising lead compound is identified, further optimization is carried out to improve its drug-like properties. This may involve:

Improving Potency and Selectivity: Fine-tuning the substituents to maximize interactions with the target and minimize off-target effects.

Enhancing Metabolic Stability: Introducing metabolic "soft spots" or blocking sites of metabolism to improve the half-life of the compound.

Modulating Physicochemical Properties: Adjusting lipophilicity and polarity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

The following table summarizes the key positions for substitution on the pyrrolo[2,3-b]pyrazine core and their general impact on the properties of the resulting derivatives in the context of kinase inhibitor design.

Position of SubstitutionGeneral Impact on Properties
C2Potency, Selectivity, Hinge-binding
C3Potency, Selectivity, Interaction with solvent-exposed region
N5 (Pyrrole)Solubility, Cell Permeability, Metabolic Stability
C6, C7 (Pyrazine)Fine-tuning of electronic properties and steric interactions

The rational design and systematic optimization of pyrrolo[2,3-b]pyrazine derivatives have led to the discovery of potent and selective inhibitors for a variety of kinases, demonstrating the immense potential of this scaffold in modern drug discovery. mdpi.commdpi.comnih.govpreprints.orgdntb.gov.uaresearchgate.netnih.govnih.govnih.govmdpi.comnih.govmdpi.commdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netmdpi.com

Advanced Spectroscopic and Crystallographic Characterization of 2,5 Dimethyl 5h Pyrrolo 2,3 B Pyrazine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the precise molecular structure of organic compounds in solution. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, one- and two-dimensional NMR techniques are indispensable for assigning the specific chemical environments of each proton and carbon atom.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. In the ¹H NMR of 5H-pyrrolo[2,3-b]pyrazine analogues, signals in the aromatic region (typically δ 6.5-9.5 ppm) correspond to the protons on the fused pyrrole (B145914) and pyrazine (B50134) rings, while signals for substituents appear in their characteristic regions. mdpi.commdpi.com Similarly, ¹³C NMR spectra show distinct signals for each carbon atom in the heterocyclic core and its substituents.

For example, the characterization of the analogue 3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine provided clear ¹H NMR signals corresponding to its structure. mdpi.com The data from this and other related compounds allow for a predictive analysis of the spectra for 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine, where two singlet signals corresponding to the methyl groups would be expected.

Table 1: Representative ¹H and ¹³C NMR Data for 5H-Pyrrolo[2,3-b]pyrazine Analogues

This table is interactive. Click on the headers to sort the data.

Compound Name Technique Solvent Chemical Shifts (δ ppm)
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com ¹H-NMR DMSO-d₆ 9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 7.28 (s, 1H), 6.74 (dd, J = 3.7, 1.9 Hz, 1H), 4.02 (s, 3H)
5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com ¹H-NMR CDCl₃ 8.80 (s, 1H), 8.09 (d, J = 0.8 Hz, 1H), 8.07 (d, J = 0.8 Hz, 1H), 7.83 (d, J = 4.1 Hz, 1H), 6.83 (d, J = 4.1 Hz, 1H), 4.03 (s, 3H), 3.16–3.01 (m, 1H), 2.20 (m, 2H), 2.01 (m, 2H), 1.96–1.62 (m, 4H)
5-(Cyclopentylsulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com ¹³C-NMR CDCl₃ 142.25, 140.70, 139.08, 138.03, 137.65, 129.80, 129.30, 120.83, 105.69, 64.00, 40.57, 27.62 (2C), 25.86 (2C)

| 5-(Imidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com | ¹³C-NMR | DMSO-d₆ | 155.46, 148.14, 145.79, 142.58, 139.90, 138.68, 138.63, 138.60, 137.94, 130.35, 128.22, 119.61, 112.35, 105.88, 105.68 |

Resolution of Spectral Discrepancies through Advanced NMR

While 1D NMR is powerful, complex molecules or the possibility of isomeric products often necessitate the use of advanced, two-dimensional NMR techniques for unambiguous structural confirmation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to resolve potential spectral ambiguities in novel heterocyclic systems.

For a compound like this compound, advanced NMR would be crucial for:

Confirming Connectivity: An HMBC experiment would show correlations between the protons of the methyl groups and their attached carbons (C2 and C5) as well as adjacent carbons in the rings, definitively confirming their positions.

Assigning Aromatic Protons: COSY spectra would establish the coupling relationships between adjacent protons on the heterocyclic core, while HSQC would link each proton directly to its attached carbon atom.

Distinguishing Isomers: In cases where multiple isomers could form during synthesis, these advanced techniques are essential to confirm the identity of the desired product over other possibilities.

Mass Spectrometry (MS) Techniques for Molecular Confirmation

Mass spectrometry is a critical analytical tool used to determine the molecular weight and elemental formula of a compound, thereby confirming its identity.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. For novel 5H-pyrrolo[2,3-b]pyrazine analogues, HRMS is the definitive method for confirming their chemical formula. The excellent agreement between the calculated and experimentally found mass provides strong evidence for the successful synthesis of the target molecule. mdpi.com

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for 5H-Pyrrolo[2,3-b]pyrazine Analogues

This table is interactive. Click on the headers to sort the data.

Compound Name Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
5-((1-(2-Fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com C₁₅H₁₅FN₇O₂S 376.0986 376.1195

| 3-(1-Cyclopropyl-1H-pyrazol-4-yl)-5-((1-(2-fluoroethyl)-1H-imidazol-4-yl)sulfonyl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com | C₁₇H₁₇FN₇O₂S | 402.1143 | 402.1376 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is routinely used to assess the purity of synthesized compounds and to confirm their molecular weight. mdpi.com In the analysis of 5H-pyrrolo[2,3-b]pyrazine derivatives, a peak corresponding to the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of the main component eluting from the LC column. mdpi.commdpi.com

Table 3: Representative Liquid Chromatography-Mass Spectrometry (LC-MS) Data for 5H-Pyrrolo[2,3-b]pyrazine Analogues

This table is interactive. Click on the headers to sort the data.

Compound Name Formula Expected Mass Found Ion [M+H]⁺ (m/z)
3-(1-Methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com C₁₀H₉N₅ 199.09 199.1
3-(1-Methyl-1H-pyrazol-4-yl)-5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com C₁₆H₁₃N₅O₂S 339.08 340.0

| 5-((3,4-Dichlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com | C₁₆H₁₁Cl₂N₅O₂S | 407.00 | 407.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For drug discovery programs involving 5H-pyrrolo[2,3-b]pyrazine analogues, obtaining a crystal structure is a significant goal. It provides unequivocal proof of the molecular structure and reveals detailed information about conformation, bond lengths, and bond angles. mdpi.com

In the context of developing kinase inhibitors, co-crystal structures of 5H-pyrrolo[2,3-b]pyrazine derivatives bound to their target proteins (like FGFR1 or JAK3) have been instrumental. nih.govnih.govnih.gov These studies confirm the binding mode of the inhibitor within the protein's active site and reveal key intermolecular interactions, such as hydrogen bonds and pi-pi stacking. nih.gov This structural information is invaluable for guiding the rational design of new analogues with improved potency and selectivity. nih.govnih.gov While a crystal structure for the specific compound this compound is not reported, the successful application of this technique to numerous complex analogues demonstrates its critical role in the structural characterization of this class of compounds. nih.govnih.govnih.gov

Crystal Structure Analysis and Molecular Packing

The three-dimensional arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction, provides definitive information on bond lengths, bond angles, and intermolecular interactions. In the absence of a specific crystal structure for this compound, the analysis of a related degradation product, N,N′-[(6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-2,3-diyl)bis(methylene)]bis(N-methylaniline), offers valuable analogous data. nih.gov

In this analogue, the pyrrolo[3,4-b]pyrazine unit is nearly planar, with the 6-phenyl ring being almost coplanar with it, exhibiting a small dihedral angle of 4.41 (10)°. nih.gov The planarity of the fused ring system is a key feature that influences its electronic properties and potential for π-stacking interactions. The molecular packing in the crystal of this analogue is characterized by the formation of inversion dimers through two pairs of C—H⋯π interactions. These dimers are further linked by offset π–π interactions, with an intercentroid distance of 3.8492 (19) Å, forming ribbons that propagate along the b-axis direction. iucr.org

Such packing motifs are common in nitrogen-containing heterocyclic compounds and are driven by the need to maximize attractive intermolecular forces. The presence of both hydrogen bonds and π–π stacking interactions highlights the complexity of the supramolecular assembly in these systems.

Crystallographic Data for an Analogue, N,N′-[(6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-2,3-diyl)bis(methylene)]bis(N-methylaniline) nih.gov
ParameterValue
Chemical FormulaC₂₈H₂₉N₅
Formula Weight435.56
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.5832 (12)
b (Å)10.3207 (13)
c (Å)13.3323 (16)
α (°)101.953 (10)
β (°)106.913 (10)
γ (°)98.399 (10)
Volume (ų)1191.9 (3)
Z2

Hirshfeld Surface Analysis

The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. For the aforementioned analogue, the most significant interactions are H⋯H contacts, which is typical for organic molecules with a high hydrogen content. Other important interactions include C⋯H/H⋯C and N⋯H/H⋯N contacts, which are indicative of C—H⋯π and N—H⋯π interactions, respectively. nih.gov The presence of red spots on the d_norm surface highlights the shorter, more significant intermolecular contacts, which correspond to the hydrogen bonds and other close interactions that stabilize the crystal structure.

A similar analysis for a pyrrolo-thiazine complex also demonstrated the utility of Hirshfeld surface analysis in identifying key intermolecular forces, such as C—H⋯O hydrogen bonds. nih.gov For this compound, it can be anticipated that N⋯H and C⋯H contacts would play a significant role in its crystal packing, given the presence of the pyrrole NH group and the pyrazine nitrogen atoms.

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogue, N,N′-[(6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-2,3-diyl)bis(methylene)]bis(N-methylaniline) nih.gov
Interaction TypePercentage Contribution
H···H49.6%
C···H/H···C28.3%
N···H/H···N10.2%
C···C5.8%
C···N/N···C4.9%

Other Vibrational and Electronic Spectroscopies (e.g., FT-IR, UV-Vis) in Structural Analysis

Vibrational and electronic spectroscopies provide complementary information to crystallographic studies by probing the bonding and electronic structure of a molecule.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. For a complex analogue, 2,5-dimethyl-4-methoxy[5,6-b]benzo[2,3-a]pyrolo-4-keto thiazine-1,1-dioxide, the FT-IR spectrum showed characteristic absorption bands for the benzene (B151609) ring around 750 cm⁻¹. researchgate.net For this compound, characteristic peaks would be expected for the C-H stretching of the methyl groups and the aromatic rings, as well as C=N and C=C stretching vibrations of the pyrrolopyrazine core. The N-H stretching vibration of the pyrrole ring would also be a key diagnostic peak.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of the closely related compound 2,5-dimethylpyrazine (B89654) shows absorption maxima that can be attributed to π→π* and n→π* transitions within the pyrazine ring. nist.gov A study on the interaction of 2,5-dimethylpyrazine with bovine serum albumin also utilized UV-Vis spectroscopy to monitor changes in the protein's conformation upon binding, indicating the sensitivity of the pyrazine chromophore to its local environment. researchgate.net For this compound, the fusion of the pyrrole ring to the pyrazine ring is expected to extend the π-conjugated system, likely resulting in a red shift (a shift to longer wavelengths) of the absorption maxima compared to 2,5-dimethylpyrazine.

Anticipated Spectroscopic Data for this compound Based on Analogues
Spectroscopic TechniqueExpected ObservationsReference Analogue(s)
FT-IRN-H stretch (pyrrole), C-H stretch (aromatic and methyl), C=N and C=C stretch (ring vibrations)2,5-dimethyl-4-methoxy[5,6-b]benzo[2,3-a]pyrolo-4-keto thiazine-1,1-dioxide researchgate.net
UV-Visπ→π* and n→π* transitions, with maxima shifted compared to simple pyrazines due to extended conjugation.2,5-dimethylpyrazine nist.govresearchgate.net

Computational Chemistry and Theoretical Investigations of Pyrrolo 2,3 B Pyrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine. The primary applications would be to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energies of electrons within the molecule.

The accuracy of DFT calculations is dependent on the choice of a basis set, which is a set of mathematical functions used to represent the atomic orbitals. For a molecule containing carbon, hydrogen, and nitrogen, Pople-style basis sets are commonly employed.

6-31G(d,p): This is a split-valence basis set that is often used for initial geometry optimizations. It provides a good compromise between accuracy and computational efficiency. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the non-spherical nature of electron density in chemical bonds.

6-311G(d,p): This is a larger, triple-split valence basis set that can provide more accurate results, particularly for electronic properties. It is often used for single-point energy calculations on a geometry optimized with a smaller basis set.

The selection of the basis set is a critical step, and the choice would depend on the desired accuracy of the results and the available computational resources.

In addition to the basis set, a key component of a DFT calculation is the exchange-correlation functional, which approximates the complex interactions between electrons.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. B3LYP is one of the most widely used and well-validated functionals for a broad range of chemical systems, including organic heterocycles. It generally provides reliable predictions for molecular geometries and electronic properties.

A typical computational study would involve geometry optimization of this compound using the B3LYP functional in conjunction with a basis set like 6-31G(d,p).

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

LUMO: The LUMO is the innermost orbital devoid of electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

Hypothetical Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Negative Potential Regions (Red/Yellow): These areas correspond to regions of high electron density, typically around electronegative atoms like nitrogen, and are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These areas indicate electron-deficient regions, usually around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack.

Neutral Regions (Green): These regions have an electrostatic potential close to zero.

An MESP analysis of this compound would reveal the charge distribution across the molecule, highlighting the electron-rich nitrogen atoms of the pyrazine (B50134) and pyrrole (B145914) rings as likely sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density.

Key information obtained from an NBO analysis includes:

Natural Atomic Charges: These provide a more chemically intuitive picture of the charge distribution compared to other methods.

Donor-Acceptor Interactions: NBO analysis can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and resonance effects.

For this compound, NBO analysis would offer a quantitative description of the electron delocalization within the fused ring system and the electronic effects of the methyl substituents. A hypothetical table of NBO charges is provided to demonstrate the expected output.

Hypothetical Natural Atomic Charges for Selected Atoms in this compound
AtomNatural Charge (e)
N(1) (pyrazine)-0.45
N(4) (pyrazine)-0.50
N(5) (pyrrole)-0.60
C(2)+0.30
C(5) (methyl)-0.25

Transition Density Matrix (TDM) and Density of States (DOS) Analyses

While specific Transition Density Matrix (TDM) and Density of States (DOS) analyses for this compound are not extensively detailed in the available literature, these computational tools are fundamental in characterizing the electronic properties of heterocyclic systems.

Transition Density Matrix (TDM) analysis is employed to visualize and understand the nature of electronic transitions, such as those observed in UV-Vis absorption spectra. It maps the electron-hole coherence upon photoexcitation, providing a clear picture of charge transfer characteristics. For a given electronic transition, the TDM can indicate which parts of the molecule are losing electron density and which are gaining it.

Density of States (DOS) analysis provides a graphical representation of the number of available electronic states at each energy level. The DOS plot is crucial for understanding the electronic structure of a molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. In the context of designing energetic materials based on a related bis-oxadiazolo-pyrazine backbone, the HOMO-LUMO bandgap is correlated with sensitivity and stability. semanticscholar.org

Below is a representative table illustrating the type of data obtained from such analyses for a hypothetical pyrrolo[2,3-b]pyrazine derivative.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.25Region of electron donation
LUMO Energy-1.80Region of electron acceptance
HOMO-LUMO Gap4.45Indicates high kinetic stability

Vibrational Analysis and Prediction of Spectroscopic Data

Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful method for predicting the infrared (IR) and Raman spectra of molecules. This analysis involves calculating the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with experimental data, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

For heterocyclic compounds like pyrazole (B372694) derivatives, DFT calculations have shown excellent agreement between theoretical and experimental vibrational frequencies. derpharmachemica.com For example, aromatic C-H stretching vibrations are typically predicted and observed in the 3100-3000 cm⁻¹ region, while C=C stretching modes in aromatic rings appear between 1625–1430 cm⁻¹. derpharmachemica.com Asymmetric and symmetric deformations of methyl (CH₃) groups are calculated to be in the 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹ ranges, respectively. derpharmachemica.com

This predictive power is invaluable for confirming the synthesis of new pyrrolo[2,3-b]pyrazine derivatives and for understanding their structural characteristics. mdpi.com

The table below provides an example of how theoretical and experimental vibrational frequencies are compared for key functional groups in a related heterocyclic compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(C-H) aromatic30613062Symmetric C-H stretching
ν(C=C) aromatic15971580Ring C=C stretching
δ_as(CH₃)14521452Asymmetric methyl deformation
δ_s(CH₃)13901385Symmetric methyl deformation
ν(C-N)11721169Ring C-N stretching

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is extensively used in drug discovery to understand how potential drug candidates, such as derivatives of 5H-pyrrolo[2,3-b]pyrazine, interact with biological targets. researchgate.netnih.gov

Studies on pyrrolo[2,3-b]pyrazine derivatives have used molecular docking to investigate their potential as kinase inhibitors, such as for the Fibroblast Growth Factor Receptor (FGFR). nih.govresearchgate.netnih.govmdpi.com These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. mdpi.com For instance, docking studies have shown that many kinase inhibitors form hydrogen bonds with the hinge region of the kinase domain, mimicking the binding of ATP. nih.gov

Similarly, molecular docking has been applied to pyrrolo[2,3-b]pyrazine derivatives designed as Topoisomerase II inhibitors, suggesting that these compounds may block the ATP binding site of the enzyme. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential inhibitors for further experimental testing. researchgate.net

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Pyrrolo[2,3-b]pyrazine Derivative AFGFR1-9.8Ala564, Asp641
Pyrrolo[2,3-b]pyrazine Derivative BFGFR1-9.1Glu562, Asn568
Pyrrolo[2,3-b]pyrazine Derivative CTopoisomerase II-8.5Asn120, Gly164
Pyrrolo[2,3-b]pyrazine Derivative DTopoisomerase II-7.9Ser149, Ala167

Prediction of Reactivity and Mechanistic Pathways via Computational Modeling

Computational modeling is instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For pyrrolo[3,4-d]pyridazinone derivatives, which are structurally related, molecular docking studies have been used to confirm that these compounds preferably bind to the COX-2 enzyme in a manner similar to the drug meloxicam. nih.gov This provides a mechanistic hypothesis for their anti-inflammatory activity. nih.gov

Furthermore, in the development of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazines as anticancer agents, computational studies were vital in understanding their mechanism of action. nih.gov These investigations revealed that the compounds act as nonintercalative catalytic inhibitors of Topoisomerase II, likely by blocking the enzyme's ATP binding site. nih.gov Such mechanistic insights are crucial for the rational design of more effective drugs. Quantum mechanics-based protocols have also been used to evaluate the interaction of related pyrrolo[2,3-b]quinoxaline derivatives with reactive oxygen species, predicting their antioxidant mechanistic pathways. nih.gov

In Silico Approaches to Structure-Based Design and Lead Optimization

In silico methods are a cornerstone of modern drug discovery, enabling the rational, structure-based design and optimization of lead compounds. nih.gov Starting from a hit compound, which may have weak activity, computational tools guide the chemical modifications needed to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov

This process, known as lead optimization, heavily relies on molecular modeling. nih.gov For example, in the development of 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR inhibitors, a lead compound was identified and optimized with the guidance of co-crystal structures and docking simulations. researchgate.netnih.gov Similarly, the optimization of pyrido[2,3-b]pyrazine (B189457) derivatives was informed by computational approaches. ikm.org.my

Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are often built upon computational foundations. nih.gov By simulating how different substituents on the pyrrolo[2,3-b]pyrazine scaffold affect binding to a target protein, chemists can prioritize the synthesis of compounds that are most likely to succeed, saving significant time and resources. rsc.org

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyrazine Derivatives

General Principles of SAR Analysis in Pyrrolo[2,3-b]pyrazine Chemistry

The exploration of the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyrazine derivatives is fundamental to understanding how chemical modifications to this scaffold influence biological activity. The pyrrolo[2,3-b]pyrazine core, a fusion of pyrrole (B145914) and pyrazine (B50134) rings, is recognized as a biologically active scaffold. researchgate.net Specifically, the 5H-pyrrolo[2,3-b]pyrazine isomer and its derivatives have demonstrated significant activity as kinase inhibitors. researchgate.net SAR studies on this scaffold, while not exhaustive in the literature, are crucial for the rational design of new and more potent therapeutic agents. researchgate.net

A key principle in the SAR of this class of compounds is the critical nature of the core scaffold itself. For instance, in the context of Fibroblast Growth Factor Receptor (FGFR) kinase inhibitors, it was found that changing a pyrazolo[4,3-b]pyridine scaffold to a 5H-pyrrolo[2,3-b]pyrazine scaffold led to an increase in binding activity for FGFR1. mdpi.comresearchgate.net This highlights that the fundamental architecture of the heterocyclic system is a primary determinant of biological function.

SAR investigations typically involve the systematic modification of different parts of the molecule. For pyrrolo[2,3-b]pyrazine derivatives, this can be broken down into three main areas for optimization: the core scaffold, regions involved in π-π stacking interactions, and peripheral substituents. researchgate.net By altering substituents at various positions on the bicyclic ring system and observing the resulting changes in biological activity, researchers can build a comprehensive understanding of the chemical features required for a desired pharmacological effect. This systematic approach allows for the identification of key interactions between the compound and its biological target, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Impact of Substituent Effects on Biological Activity Profiles

The type and position of substituents on the pyrrolo[2,3-b]pyrazine ring system have a profound impact on the biological activity and selectivity of the derivatives. Research into this area has demonstrated that even minor chemical modifications can lead to significant changes in potency and target specificity. For example, in a series of 5H-pyrrolo[2,3-b]pyrazine derivatives developed as FGFR kinase inhibitors, substitutions around a methylpyrazole moiety were explored. mdpi.com It was observed that replacing the methyl group with different substituents had a significant effect on FGFR1 enzymatic activity. mdpi.com

In a related study on researchgate.netmdpi.comnih.govoxadiazolo[3,4-b]pyrazine-containing compounds, which share the pyrazine ring, SAR studies established that analogs with electron-withdrawing and hydrophobic groups on the meta- or para-positions of appended phenyl rings were beneficial to the desired resistance-modifying activity. nih.gov Conversely, substitutions at the ortho-position were found to have a deleterious effect. nih.gov This illustrates the high degree of regioselectivity in the SAR of pyrazine-based compounds.

The following table summarizes the impact of different substituents on the FGFR1 inhibitory activity of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives.

CompoundSubstituent on Pyrazole (B372694) RingFGFR1 IC50 (nM)
13 H0.6
14 Isopropyl>1000
15 Phenyl10.7
16 Propan-1-one14.2
17 2-hydroxyethyl4.9
18 2-methoxyethyl5.8
19 2-(dimethylamino)ethyl3.5
20 2-fluoroethyl2.1
21 2,2-difluoroethyl3.2
22 2,2,2-trifluoroethyl6.7
23 2-cyanoethyl10.5
24 2-(methylsulfonyl)ethyl9.8
25 Dimethyl malonate15.3
26 2-ethoxy-2-oxoethyl12.6

This table is generated based on data presented in the referenced research article for illustrative purposes. mdpi.com

Pharmacophore Elucidation and Optimization Strategies

Pharmacophore modeling is a crucial strategy in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For pyrrolo[2,3-b]pyrazine derivatives, this approach helps in understanding the key interaction points with their biological targets, such as kinases. The pharmacophore typically consists of features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

Once a pharmacophore model is established, it serves as a guide for the design and optimization of new, more potent, and selective analogs. Optimization strategies often involve modifying the lead compound to better fit the pharmacophore model and enhance its interactions with the target. This can include introducing new functional groups to form additional hydrogen bonds, altering the size or shape of hydrophobic moieties to improve van der Waals interactions, or rigidifying the molecule to lock it into a more bioactive conformation.

For example, the development of inhibitors for Janus Kinase 1 (Jak1) involved the structure-activity optimization of 6H-pyrrolo[2,3-e] researchgate.netmdpi.comresearchgate.nettriazolo[4,3-a]pyrazines, a related tricyclic pyrrolopyrazine system. nih.gov These efforts were aimed at developing orally bioavailable analogs with improved selectivity. nih.gov Similarly, the discovery of potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR) from a series of 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones demonstrates the power of SAR-driven optimization. nih.gov An X-ray co-crystal structure of one inhibitor revealed the key hydrogen bonding interactions, providing a structural basis for further optimization. nih.gov These examples, while on related scaffolds, illustrate the general strategies that are applicable to the optimization of pyrrolo[2,3-b]pyrazine derivatives.

Scaffold Hopping and Bioisosteric Replacements in Pyrrolo[2,3-b]pyrazine Research

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for lead generation and optimization. nih.govresearchgate.net Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining similar biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better pharmacokinetic profiles, or a different intellectual property landscape. nih.govnih.gov

A pertinent example in this area is the finding that replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine scaffold resulted in an increased inhibitory activity against FGFR1. researchgate.net This successful scaffold hop demonstrates the potential of the pyrrolo[2,3-b]pyrazine core as a privileged scaffold in kinase inhibitor design. Similarly, a scaffold-hopping experiment led to the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors. nih.gov

Bioisosteric replacement, a related concept, involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. researchgate.net This strategy is often used to address issues such as metabolic instability, toxicity, or poor solubility. For instance, a phenyl ring might be replaced by a thiophene (B33073) or pyridine (B92270) ring to modulate electronic properties and metabolic stability. While specific examples of bioisosteric replacement focused solely on 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine are not detailed in the provided context, the principles are widely applied in the optimization of heterocyclic compounds, including pyrrolopyrimidine and pyrrolopyridine analogs. mdpi.comnih.gov

The following table illustrates examples of scaffold hopping where the resulting scaffold is a pyrrolo[2,3-b]pyridine or pyrrolo[2,3-b]pyrazine.

Original ScaffoldResulting ScaffoldTargetOutcome
Pyrazolo[1,5-a]pyridine1H-Pyrrolo[2,3-b]pyridinePDE4BIncreased potency nih.gov
1H-Pyrazolo[4,3-b]pyridine5H-Pyrrolo[2,3-b]pyrazineFGFR1Increased inhibitory activity researchgate.net

Ligand Efficiency and Drug-Likeness Considerations in Pyrrolo[2,3-b]pyrazine Derivatives

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess a favorable balance of physicochemical properties that make it "drug-like." Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to assess the quality of lead compounds and guide their optimization. nih.govnih.gov LE relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms), while LLE relates affinity to lipophilicity. nih.govnih.gov Maximizing these parameters helps to ensure that potency is increased efficiently without an excessive increase in molecular weight or lipophilicity, which can lead to poor pharmacokinetic properties. nih.gov

The evaluation of "drug-likeness" also involves assessing a compound's adherence to empirical rules such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. mdpi.com In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also commonly employed to predict the pharmacokinetic and safety profiles of new chemical entities. imist.ma

For pyrrolo[2,3-b]pyrazine derivatives, as with any series of potential drug candidates, these considerations are paramount. While optimizing for high potency against a specific biological target, medicinal chemists must simultaneously monitor and optimize for drug-like properties. For example, in the development of novel pyrrolo[2,3-d]pyrimidine derivatives, in silico ADMET studies were conducted to evaluate the profiles of the most active compounds, ensuring that they possessed favorable drug-like characteristics. mdpi.com These principles are directly applicable to the development of this compound derivatives, where the goal is to identify compounds with not only high biological activity but also the potential to be developed into safe and effective medicines.

Applications of the Pyrrolo 2,3 B Pyrazine Scaffold in Advanced Chemical Research

Molecular Probes and Chemical Biology Tools

The development of molecular probes is crucial for visualizing and understanding complex biological processes within living systems. The pyrazine (B50134) core, a key component of the pyrrolo[2,3-b]pyrazine scaffold, has been incorporated into the design of novel charge-neutral probes for long-term, membrane-permeable live cell imaging.

In one such design, a donor-acceptor-donor (D-A-D) type molecule utilized a pyrazine core as the central acceptor unit. This structure promotes an intramolecular charge transfer (ICT) effect upon excitation, which is essential for photostability during imaging processes. The probe demonstrated an ability to interact with membrane transporters, enabling live cell permeability. Once inside, it could be used for time-resolved live cell imaging, with the fluorescence quality retained over multiple cell generations. This research highlights the potential of pyrazine-based scaffolds, including by extension pyrrolo[2,3-b]pyrazines, as foundational structures for creating sophisticated tools for chemical biology and real-time cellular analysis.

Scaffold for Kinase Inhibitor Development (e.g., JAK3, FGFR, CDK)

The 5H-pyrrolo[2,3-b]pyrazine core is a recognized pharmacophore in medicinal chemistry, particularly in the design of protein kinase inhibitors. nih.gov Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets. The pyrrolo[2,3-b]pyrazine scaffold has been effectively utilized to develop potent and selective inhibitors for several kinase families, most notably Fibroblast Growth Factor Receptors (FGFR). nih.govnih.gov

Aberrant signaling through FGFRs is implicated in various human malignancies. nih.govnih.gov Researchers have rationally designed and synthesized series of 5H-pyrrolo[2,3-b]pyrazine derivatives, demonstrating their potential as powerful FGFR inhibitors. nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that substituting the related 1H-pyrazolo[4,3-b]pyridine scaffold with 5H-pyrrolo[2,3-b]pyrazine can enhance the binding and inhibitory activity against FGFR1. mdpi.com

Extensive chemical optimization of hit compounds has led to the discovery of novel pyrrolo[2,3-b]pyrazine derivatives with significant enzymatic inhibitory activity. researchgate.netresearchgate.net For instance, a series of compounds were evaluated for their ability to inhibit FGFR1, leading to the identification of several candidates with low nanomolar efficacy. mdpi.com One particularly promising compound, referred to as compound 13 in a key study, displayed not only potent FGFR inhibition but also high selectivity and favorable metabolic properties, marking it as a strong lead for further drug development. nih.govmdpi.com The scaffold has also been reported to show activity against other kinases, including Janus kinase 3 (JAK3), Bruton's tyrosine kinase (BTK), and focal adhesion kinase (FAK). mdpi.com

Below is a table summarizing the inhibitory activity of selected 5H-pyrrolo[2,3-b]pyrazine derivatives against FGFR1.

CompoundFGFR1 Enzymatic Activity (IC₅₀, nM)Reference
Compound 133.1 ± 0.3 mdpi.com
Compound 271.5 ± 0.2 mdpi.com
Compound 282.5 ± 0.3 mdpi.com
Compound 292.1 ± 0.2 mdpi.com

Research in Organic Optoelectronic Materials

The favorable charge transfer properties and physical characteristics of pyrazine-based conjugated materials make them attractive candidates for optoelectronic applications. The electron-deficient nature of the pyrazine ring is particularly useful for creating materials with tailored electronic and optical properties.

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. Heterocyclic co-oligomers containing a pyrazine unit have been synthesized and investigated for OFET applications. Research has shown that the properties of these materials can be tuned by altering the peripheral groups attached to the pyrazine core. For example, derivatives featuring bithienyl groups afforded p-type FET devices, which transport positive charge carriers (holes), whereas derivatives with trifluoromethylphenyl groups showed n-type FET behavior, transporting negative charge carriers (electrons). This demonstrates the versatility of the pyrazine scaffold in creating both types of semiconductors necessary for complementary logic circuits.

In the field of organic light-emitting diodes (OLEDs), materials based on fused pyrazine systems are being explored for their emissive properties. nist.gov Fused scaffolds such as benzofuro[2,3-b]pyrazine (BFPz) have been used as an acceptor moiety in donor-acceptor systems to create novel blue fluorescent materials. By carefully designing the molecular structure to control the interaction between donor and acceptor units, researchers have synthesized deep-blue emitters with high external quantum efficiencies (ηEQE) and excellent color purity, which are critical for high-resolution displays.

Derivatives of indenopyrazine have also been developed as highly efficient blue emitters. By attaching phenanthrene (B1679779) or pyrene (B120774) side groups, materials with high photoluminescence quantum efficiency have been created. OLED devices using these compounds as the emitting layer have demonstrated high luminance efficiencies and performance suitable for display and lighting applications.

Pyrazine-based scaffolds are integral to the development of sensitizers for dye-sensitized solar cells (DSSCs) and materials for perovskite solar cells (PSCs). In DSSCs, metal-free organic sensitizers are sought to replace more expensive ruthenium-based dyes. Pyrazine-based sensitizers, including those with a pyrrolopyrazine core, exhibit favorable photophysical and electrochemical properties. The conventional donor-π–acceptor (D–π–A) design, where the pyrazine acts as a π-bridge, facilitates intramolecular charge transfer, a key process in photovoltaic conversion.

Researchers have designed and synthesized near-infrared (NIR) organic sensitizers based on the thieno[3,4-b]pyrazine (B1257052) derivative for use in quasi-solid-state DSSCs. These dyes achieve efficient photoelectric conversion across the visible spectrum and into the NIR region, leading to enhanced short-circuit photocurrent density and power conversion efficiencies. Furthermore, novel conjugated polymers incorporating pyrazine units have been successfully used as hole-transporting materials (HTMs) in PSCs, achieving encouraging efficiency and high operational stability.

Development of Peptidomimetics Incorporating the Pyrrolopyrazine Core

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor affinity. Heterocyclic scaffolds are widely used to constrain the conformation of these molecules into a bioactive shape. The pyrrolopyrazine framework, particularly in its reduced or derivatized forms, serves as a valuable core for constructing such mimetics.

One prominent example is the class of diketopiperazines, which are cyclic dipeptides. The compound hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione is a well-characterized diketopiperazine formed from the amino acids L-phenylalanine and L-proline. This demonstrates how the pyrrolo[1,2-a]pyrazine (B1600676) skeleton can serve as a direct scaffold for mimicking a dipeptide turn, a common secondary structure in proteins.

More broadly, related scaffolds like pyrrolo-pyrazoles have been used to create peptidomimetics that can self-assemble into supramolecular gels. researchgate.net These structures, considered mimetics of γ-amino acids, can be coupled with natural amino acids like glycine (B1666218) and alanine (B10760859) using standard peptide synthesis techniques. researchgate.net This work underscores the utility of fused pyrrole-azine systems as a foundational element for building complex, functional peptidomimetics with applications in materials science and pharmacology. nih.govresearchgate.net

Role in Natural Product Synthesis and Analogues

The pyrrolo[2,3-b]pyrazine scaffold, a fused heterocyclic system comprising a pyrrole (B145914) and a pyrazine ring, is a significant structural motif found in a number of biologically active natural products, particularly marine alkaloids. researchgate.net Its unique chemical architecture has not only presented formidable challenges to synthetic chemists but has also served as a valuable template for the development of novel therapeutic analogues. researchgate.netresearchgate.net Research in this area has focused on both the total synthesis of the natural products themselves and the creation of simplified or modified analogues to probe structure-activity relationships and discover new pharmacological agents. mdpi.com

The Dragmacidin Family of Marine Alkaloids

A prominent class of natural products featuring a core derived from the pyrrolo[2,3-b]pyrazine system is the dragmacidin family of alkaloids. caltech.edu These complex bis-indole alkaloids are isolated from marine sponges, such as those from the genera Dragmacidon, Halicortex, and Spongosorites. caltech.eduresearchgate.netacs.org Several members of this family, including Dragmacidin D, E, and F, are characterized by a central pyrazinone unit that is either a direct derivative or a more complex elaboration of the pyrrolo[2,3-b]pyrazine scaffold, linking two indole (B1671886) or bromoindole moieties. caltech.edu

These compounds have garnered significant attention due to their potent and diverse biological activities, which include antiviral, and cytotoxic properties. caltech.eduacs.org For example, Dragmacidin F has demonstrated in vitro activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). caltech.edu The structural complexity and promising bioactivity of the dragmacidins have made them attractive targets for total synthesis.

Natural ProductMarine SourceNotable Biological Activity
Dragmacidin DMarine SpongesCytotoxic
Dragmacidin ESpongosorites sp.Cytotoxic
Dragmacidin FHalicortex sp.Antiviral (HSV-1, HIV-1)

Synthetic Strategies and Challenges

The total synthesis of dragmacidins is a complex undertaking that requires sophisticated and often lengthy synthetic routes. nih.govnih.gov Key challenges include the construction of the central, highly substituted pyrazinone core, the formation of intricate bridged bicyclic systems, and the stereocontrolled installation of multiple chiral centers. caltech.edunih.gov

Synthetic chemists have devised several key strategies to address these challenges. Noteworthy tactics include:

Cyclodehydrative Pyrazinone Synthesis: A crucial step used to unite the two complex indole-containing fragments to form the central heterocyclic core. researchgate.netnih.gov

Palladium-Mediated Oxidative Carbocyclization: Employed to construct the unique bridged [3.3.1] bicyclic ring system found in Dragmacidin F. caltech.edu

Halogen-Selective Suzuki Cross-Coupling: A vital reaction for selectively coupling different fragments to build the core structure, especially when dealing with bromoindole precursors. caltech.edu

These synthetic achievements not only provide access to the natural products for further biological study but also pave the way for the creation of novel analogues by allowing for modifications at various stages of the synthetic route.

Development of Synthetic Analogues

Beyond the total synthesis of natural products, the 5H-pyrrolo[2,3-b]pyrazine scaffold serves as a privileged structure for the design of synthetic analogues with a range of therapeutic applications. researchgate.net Its structural similarity to the purine (B94841) core allows it to function as a bioisostere, making it an effective hinge-binding motif in various protein kinases. nih.gov This has led to extensive research into pyrrolo[2,3-b]pyrazine derivatives as potent and selective kinase inhibitors. researchgate.netmdpi.com

Notably, researchers have developed series of 5H-pyrrolo[2,3-b]pyrazine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. researchgate.netmdpi.com Through rational, structure-based design, scientists have optimized initial weak hits into potent inhibitors by modifying the substituents on the pyrrolo[2,3-b]pyrazine core. mdpi.com This work has demonstrated that the scaffold is critical for binding activity and can be systematically modified to enhance potency and selectivity, highlighting its utility in modern drug discovery. researchgate.netmdpi.com

ScaffoldAnalogue TypeTherapeutic TargetReference
5H-pyrrolo[2,3-b]pyrazineSubstituted derivativesFGFR Kinase mdpi.com
5H-pyrrolo[2,3-b]pyrazineSubstituted derivativesBruton's Tyrosine Kinase (BTK) mdpi.com
5H-pyrrolo[2,3-b]pyrazineSubstituted derivativesJAK3 Kinase mdpi.com

Q & A

Q. What are the recommended synthetic methodologies for 2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine, and how can regioselectivity challenges be addressed?

Synthesis of pyrrolo[2,3-b]pyrazine derivatives often involves cyclization reactions, Sonogashira couplings, and halogenation steps. For example, regioselective synthesis of dipyrrolopyrazines (DPPs) can be achieved via metal-free or Pd-catalyzed methods. Key steps include:

  • Halogenation : Use of N-bromosuccinimide (NBS) for bromination at specific positions .
  • Coupling reactions : Sonogashira coupling with terminal alkynes under microwave (MW) conditions improves reaction efficiency and selectivity .
  • Cyclization : Potassium tert-butoxide-mediated intramolecular cyclization to form fused pyrrolopyrazine scaffolds .
    Critical considerations : Solvent choice (e.g., THF vs. NMP) and reaction temperature significantly impact regioselectivity. For example, solvent-free conditions favor exclusive product formation at the 3-position .

Q. How can the structural and electronic properties of this compound be characterized?

  • Spectroscopic analysis : Use 1^1H/13^13C NMR to confirm substitution patterns and regiochemistry. For example, 1^1H NMR shifts between 7.0–8.5 ppm indicate aromatic protons in the pyrazine ring .
  • X-ray crystallography : Resolve ambiguous regiochemistry and confirm fused-ring geometry (e.g., bond angles and torsional strain) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict HOMO/LUMO distributions and charge transfer properties. For pyrrolopyrazines, HOMO typically localizes on the donor pyrrole ring, while LUMO resides on the pyrazine acceptor .

Q. What biological targets are associated with pyrrolo[2,3-b]pyrazine derivatives, and how is activity validated?

Pyrrolopyrazines are known to inhibit kinases such as Fibroblast Growth Factor Receptor (FGFR) and Cyclin-Dependent Kinases (CDKs) :

  • FGFR inhibition : The pyrazine nitrogen forms a hydrogen bond with the FGFR1 hinge region, disrupting ATP binding and kinase activity. Validate via enzymatic assays (IC50_{50} values) and cellular proliferation studies .
  • CDK inhibition : Competitive ATP-binding assays (e.g., Aloisine A derivatives) show selectivity profiles. Use kinase panel screens to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for FGFR inhibition?

Key SAR insights from related compounds:

  • Substitution at position 7 : Bulky groups (e.g., n-butyl) enhance FGFR1 binding by filling hydrophobic pockets. Replace iodine (as in 7-iodo derivatives) with methyl groups to improve metabolic stability .
  • Methylation effects : 2,5-Dimethyl substitution reduces steric hindrance, improving solubility without compromising kinase affinity .
    Methodological validation : Co-crystallization with FGFR1 (PDB analysis) and molecular dynamics simulations to assess binding stability .

Q. What strategies mitigate metabolic instability in pyrrolo[2,3-b]pyrazine-based therapeutics?

  • Metabolic pathway analysis : Identify primary oxidation sites via liver microsome assays. For example, CYP3A4-mediated demethylation is a common degradation route .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions to block oxidative metabolism .
  • Prodrug design : Mask polar groups (e.g., sulfonyl or Boc-protected amines) to enhance bioavailability .

Q. How do environmental factors (pH, temperature) influence the stability and efficacy of this compound in biological systems?

  • pH-dependent stability : Conduct accelerated stability studies in buffers (pH 1–10). Pyrrolopyrazines are prone to hydrolysis under acidic conditions, requiring enteric coatings for oral delivery .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures. For example, derivatives with tosyl groups exhibit higher thermal stability (~250°C) .

Q. What computational tools are effective in predicting the photophysical properties of pyrrolo[2,3-b]pyrazine derivatives for optoelectronic applications?

  • TD-DFT calculations : Simulate absorption/emission spectra by modeling excited-state transitions. Pyrido[2,3-b]pyrazine-dihydrophenazasiline dyads show thermally activated delayed fluorescence (TADF) with small ΔEST\Delta E_{ST} (0.07–0.23 eV) .
  • Solvatochromic studies : Correlate emission shifts with solvent polarity to assess charge-transfer character .

Data Contradictions and Resolution

Q. Discrepancies in reported FGFR inhibitory activity between similar pyrrolopyrazine derivatives: How to resolve?

  • Source variation : Differences in assay conditions (e.g., ATP concentration, enzyme isoforms) may skew IC50_{50} values. Standardize protocols using recombinant FGFR1 kinase domains .
  • Structural nuances : Subtle changes (e.g., 2,5-dimethyl vs. 7-iodo substitution) alter binding kinetics. Validate via isothermal titration calorimetry (ITC) to measure binding enthalpy .

Q. Conflicting regioselectivity outcomes in Sonogashira couplings: How to ensure reproducibility?

  • Catalyst optimization : Use Pd(PPh3_3)2_2Cl2_2/CuI systems with MW irradiation to enhance reaction uniformity .
  • Halogen positioning : 3-Chloro substituents direct coupling to the 2-position, while bromine favors the 5-position .

Tables of Key Data

Q. Table 1. Comparative Kinase Selectivity of Pyrrolopyrazine Derivatives

CompoundFGFR1 IC50_{50} (nM)CDK2 IC50_{50} (nM)Selectivity Ratio (FGFR1/CDK2)Source
2,5-Dimethyl DPP12.3>10,000>813
Aloisine AN/A34N/A

Q. Table 2. Solubility and Stability Parameters

ParameterMethanolEthanol2-Propanol
Solubility (g/L)8.2 (25°C)5.6 (25°C)3.9 (25°C)
Thermal StabilityStable ≤150°CStable ≤130°CStable ≤110°C

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